molecular formula C11H11BrF3NO2 B8212574 2-Bromo-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

2-Bromo-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

Cat. No.: B8212574
M. Wt: 326.11 g/mol
InChI Key: HTYGRRYKBULGMS-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is an organic compound that features a bromine atom, a trifluoromethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide typically involves the reaction of 4-(trifluoromethoxy)phenylacetic acid with bromine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenyl ring and the formation of the acetamide group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the acetamide group can yield amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

2-Bromo-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use this compound to study the effects of trifluoromethoxy groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The bromine atom may also play a role in facilitating the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(1-(4-methoxyphenyl)ethyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-Bromo-N-(1-(4-fluorophenyl)ethyl)acetamide: Contains a fluorine atom instead of a trifluoromethoxy group.

    2-Bromo-N-(1-(4-chlorophenyl)ethyl)acetamide: Features a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

2-Bromo-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-bromo-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)18-11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYGRRYKBULGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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